molecular formula C17H16N4O3S B285629 N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide

N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide

Cat. No.: B285629
M. Wt: 356.4 g/mol
InChI Key: RLBALFNHRPXFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide is an anilide.

Scientific Research Applications

Antitubercular Activity

The structure related to N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide, particularly the 1,3,4-oxadiazole and pyridin-4-yl segments, has shown promising results in antitubercular applications. In particular, derivatives have been evaluated for their in vitro anti-tubercular activity against various strains of mycobacteria, showing significant activity and providing a basis for the rational design of new leads for anti-TB compounds (Asif, 2014).

Cancer Research

The 1,3,4-oxadiazole ring, a part of the molecular structure of this compound, is significant in cancer research. Compounds with this ring have been associated with diverse biological activities and are used in developing new medicinal agents for cancer treatment (Verma et al., 2019). Histone deacetylase-8 (HDAC8), a target for cancer therapy, has shown interaction with 1,3,4-oxadiazole derivatives, suggesting their therapeutic potential in breast cancer treatment (Rahmani et al., 2021).

Pharmacokinetics and Drug Metabolism

The pyridin-4-yl component, related to the chemical structure , plays a role in drug metabolism studies, particularly in assessing Cytochrome P450 isoform selectivity, crucial for predicting drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).

Chemical Properties and Reactivity

The 1,3,4-oxadiazole ring is a noteworthy structural feature in many synthetic molecules, showing effective binding with different enzymes and receptors in biological systems. This property has contributed to the development of compounds with high therapeutic potency for treating various ailments (Verma et al., 2019).

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H16N4O3S/c1-23-14-5-3-2-4-13(14)19-15(22)8-11-25-17-21-20-16(24-17)12-6-9-18-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,19,22)

InChI Key

RLBALFNHRPXFHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
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N-(2-methoxyphenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide

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